2-Chloro-5-octadecanoylbenzoic acid
Description
2-Chloro-5-octadecanoylbenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 2-position and a long-chain octadecanoyl (C₁₈H₃₅CO-) group at the 5-position. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and reduced aqueous solubility compared to simpler benzoic acid derivatives. Its synthesis likely involves Friedel-Crafts acylation or nucleophilic substitution reactions to introduce the octadecanoyl moiety, followed by chlorination .
Properties
CAS No. |
93105-84-1 |
|---|---|
Molecular Formula |
C25H39ClO3 |
Molecular Weight |
423.0 g/mol |
IUPAC Name |
2-chloro-5-octadecanoylbenzoic acid |
InChI |
InChI=1S/C25H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)21-18-19-23(26)22(20-21)25(28)29/h18-20H,2-17H2,1H3,(H,28,29) |
InChI Key |
ZCBOFTZRXHSECG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-octadecanoylbenzoic acid can be achieved through several methods. One common approach involves the acylation of 2-chlorobenzoic acid with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Friedel-Crafts acylation of 2-chlorobenzoic acid with octadecanoyl chloride. This reaction also requires a Lewis acid catalyst and is performed under anhydrous conditions. The reaction mixture is usually heated to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-octadecanoylbenzoic acid may involve large-scale acylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-octadecanoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-octadecanoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of long-chain fatty acid derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-octadecanoylbenzoic acid involves its interaction with specific molecular targets. The chloro group and the long-chain octadecanoyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects
- 2-Chloro-5-formylbenzoic acid (C₈H₅ClO₃) : Features a formyl (-CHO) group at the 5-position, resulting in a planar molecular geometry. The formyl group participates in hydrogen bonding, as observed in related compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which forms chains via O—H⋯O interactions .
- 2-Chloro-5-octadecanoylbenzoic acid (C₂₅H₃₉ClO₃): The octadecanoyl group introduces significant steric bulk and flexibility, likely disrupting crystalline packing efficiency compared to smaller substituents.
Crystallographic Data
Crystal structures of analogs (e.g., sulfonamide derivatives like 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid) reveal layered arrangements stabilized by hydrogen bonds and halogen interactions .
Physicochemical Properties
Key Observations :
- The octadecanoyl group drastically increases molecular weight (~431 g/mol), reducing solubility in polar solvents but enhancing compatibility with lipids .
- Melting points are expected to decrease with larger substituents due to disrupted crystalline order.
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